Allyl 2-methylbutyrate
CAS No.: 93963-13-4
Cat. No.: VC16973617
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93963-13-4 |
|---|---|
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.20 g/mol |
| IUPAC Name | prop-2-enyl 2-methylbutanoate |
| Standard InChI | InChI=1S/C8H14O2/c1-4-6-10-8(9)7(3)5-2/h4,7H,1,5-6H2,2-3H3 |
| Standard InChI Key | ZSPLJXGRHFJQKO-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C(=O)OCC=C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Allyl 2-methylbutyrate’s structure combines a 2-methylbutanoate group () with an allyl moiety (). The IUPAC name, prop-2-enyl 2-methylbutanoate, reflects this arrangement. Key spectroscopic identifiers include:
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Canonical SMILES:
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InChIKey: ZSPLJXGRHFJQKO-UHFFFAOYSA-N
The compound’s stereoelectronic profile is defined by the electron-rich allyl group and the steric bulk of the 2-methylbutanoate chain, which influence its reactivity in nucleophilic substitutions and cycloadditions .
Table 1: Molecular Descriptors of Allyl 2-Methylbutyrate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 142.20 g/mol | |
| Boiling Point | Not reported | – |
| Density | ~0.85–0.90 g/cm³ (estimated) | – |
| LogP (Partition Coeff.) | ~2.5 (predicted) | – |
Synthesis and Manufacturing
Conventional Esterification
The synthesis follows a classic acid-catalyzed esterification mechanism:
Sulfuric acid () or p-toluenesulfonic acid (PTSA) are common catalysts, with reactions typically conducted under reflux conditions (100–120°C). The process is equilibrium-controlled, necessitating azeotropic removal of water or excess alcohol to drive completion.
Process Optimization
Key parameters affecting yield and purity include:
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Molar Ratio: A 1:1.2 ratio of acid to alcohol minimizes side reactions.
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Catalyst Loading: 1–5 wt% achieves optimal turnover.
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Reaction Time: 4–8 hours under reflux ensures >90% conversion.
Industrial-scale production may employ continuous-flow reactors to enhance heat transfer and reduce byproduct formation.
Physicochemical Properties
Thermal Stability
While the exact boiling point remains unreported, analogous allyl esters (e.g., allyl hexanoate) boil at 185–190°C, suggesting Allyl 2-methylbutyrate’s volatility aligns with this range . The compound’s flash point is estimated at 70–80°C, comparable to allyl alcohol’s 70°F (21°C) , necessitating inert storage atmospheres to prevent combustion.
Solubility and Reactivity
The ester exhibits limited water solubility (<1 g/L at 25°C) but is miscible with common organic solvents (ethanol, diethyl ether). Hydrolysis under acidic or basic conditions regenerates the parent acid and alcohol:
This reactivity underscores its utility as a transient protecting group in multistep syntheses .
Applications in Organic Synthesis
Asymmetric Allylic Alkylation
Recent advances in palladium-catalyzed reactions highlight the potential of allyl esters as electrophilic partners. For example, Pd/(R,R)-DACH-phenyl catalysts achieve enantioselectivities >99% in alkylations of cyclic substrates . Allyl 2-methylbutyrate’s branched structure could serve as a sterically demanding substrate for testing new ligand systems.
Table 2: Catalytic Performance in Allylic Substitutions
| Substrate | Catalyst | ee (%) | Yield (%) | Source |
|---|---|---|---|---|
| Cyclohexenyl acetate | Pd/(R,R)-DACH | 99 | 92 | |
| 1,3-Diphenylallyl | Pd/BINAP | 98 | 85 |
Fragrance and Flavor Chemistry
Future Research Directions
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Catalytic Diversification: Testing chiral N-heterocyclic carbene (NHC) ligands in Pd-catalyzed alkylations.
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Green Synthesis: Exploring enzymatic esterification using lipases under solvent-free conditions.
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Toxicological Studies: Acute and chronic exposure assessments to enable flavor/fragrance applications.
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